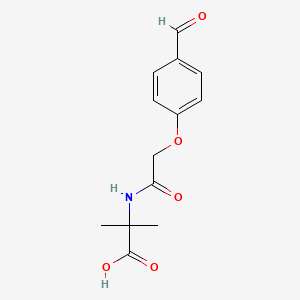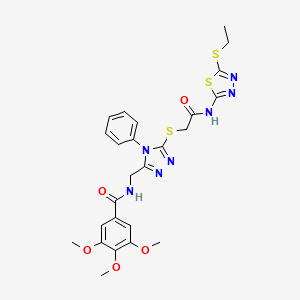
2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid is an organic compound characterized by the presence of a formyl group attached to a phenoxyacetamido moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid typically involves the reaction of 4-formylphenoxyacetic acid with 2-amino-2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-(2-(4-Carboxyphenoxy)acetamido)-2-methylpropanoic acid.
Reduction: 2-(2-(4-Hydroxyphenoxy)acetamido)-2-methylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand in coordination chemistry, forming complexes with metal ions and influencing their electronic and magnetic properties. In biological systems, its derivatives may interact with cellular targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Formylphenoxy)acetic acid: Similar structure but with the formyl group in the para position, leading to different reactivity and properties.
2-(2-Methoxyphenoxy)acetic acid: Contains a methoxy group instead of a formyl group, affecting its chemical behavior and applications.
2-(2-Chlorophenoxy)acetic acid:
Uniqueness
2-(2-(4-Formylphenoxy)acetamido)-2-methylpropanoic acid stands out due to its unique combination of a formyl group and a phenoxyacetamido moiety, making it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-[[2-(4-formylphenoxy)acetyl]amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-13(2,12(17)18)14-11(16)8-19-10-5-3-9(7-15)4-6-10/h3-7H,8H2,1-2H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTFUGSEGCSOLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)COC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2643490.png)
![2,4-dimethyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2643491.png)

![8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2643493.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol](/img/structure/B2643494.png)

![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2643497.png)
![1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide](/img/structure/B2643501.png)

![2,3,8,9-tetrahydronaphtho[2,3-b][1,4]dioxin-6(7h)-one](/img/structure/B2643503.png)
![N-cyclopropyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2643508.png)

![4-(BENZYLSULFANYL)-2-(4-FLUOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDINE](/img/structure/B2643513.png)
